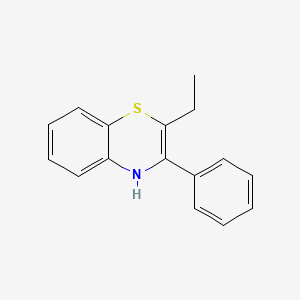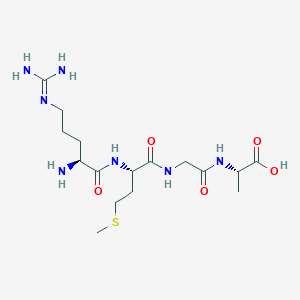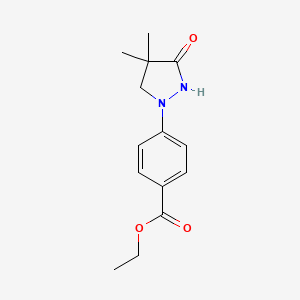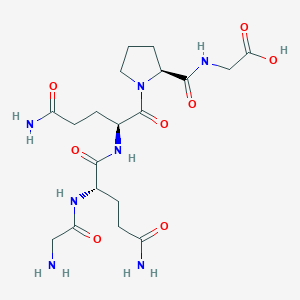![molecular formula C10H16O4 B14217338 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- CAS No. 828916-67-2](/img/structure/B14217338.png)
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- is an organic compound with the molecular formula C13H22O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring, and a hydroxy-methylpentyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- typically involves the reaction of furanone derivatives with hydroxy-methylpentyl compounds under controlled conditions. One common method is the esterification reaction, where the furanone derivative reacts with an alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are employed.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde
- 4-Hydroxy-4-methyl-2-pentanone
Uniqueness
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- is unique due to its furanone ring structure combined with a hydroxy-methylpentyl side chain. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
828916-67-2 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-(4-hydroxy-4-methylpentoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H16O4/c1-10(2,12)4-3-5-13-8-6-9(11)14-7-8/h6,12H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
QHFWPCOENLEXDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCOC1=CC(=O)OC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)


![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)


